![molecular formula C14H15ClN2OS B3718482 2-[(2-chlorobenzyl)thio]-6-propyl-4(1H)-pyrimidinone](/img/structure/B3718482.png)
2-[(2-chlorobenzyl)thio]-6-propyl-4(1H)-pyrimidinone
Overview
Description
2-[(2-chlorobenzyl)thio]-6-propyl-4(1H)-pyrimidinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a member of the pyrimidinone family, which is known for its diverse biological activities.
Scientific Research Applications
2-[(2-chlorobenzyl)thio]-6-propyl-4(1H)-pyrimidinone has been extensively studied for its potential applications in the field of medicine. It has been shown to have antitumor activity and is being investigated as a potential chemotherapeutic agent. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as arthritis and cardiovascular disease.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)thio]-6-propyl-4(1H)-pyrimidinone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in tumor growth and inflammation. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-chlorobenzyl)thio]-6-propyl-4(1H)-pyrimidinone has a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in tumor growth and inflammation, as well as induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(2-chlorobenzyl)thio]-6-propyl-4(1H)-pyrimidinone in lab experiments is its diverse biological activities. This compound has been found to have antitumor, anti-inflammatory, and antioxidant properties, making it a potential candidate for the treatment of various diseases. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Future Directions
There are many future directions for research on 2-[(2-chlorobenzyl)thio]-6-propyl-4(1H)-pyrimidinone. One area of research could be to further investigate its mechanism of action, which would help to optimize its use in lab experiments and potential clinical applications. Additionally, this compound could be further studied for its potential use in the treatment of various diseases such as cancer, arthritis, and cardiovascular disease. Finally, research could be conducted to explore the potential use of 2-[(2-chlorobenzyl)thio]-6-propyl-4(1H)-pyrimidinone in material science applications such as the development of new polymers or coatings.
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-propyl-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-2-5-11-8-13(18)17-14(16-11)19-9-10-6-3-4-7-12(10)15/h3-4,6-8H,2,5,9H2,1H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLJIBJMXWLUBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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